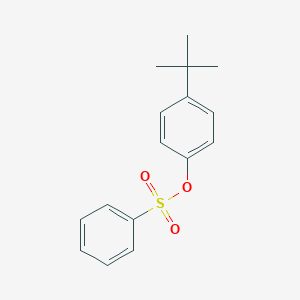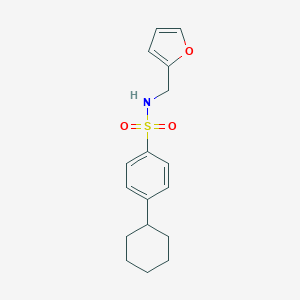![molecular formula C14H28N4O5S2 B261707 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine](/img/structure/B261707.png)
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing compounds. It is a highly potent and selective inhibitor of a specific enzyme, which makes it a valuable tool in scientific research.
Aplicaciones Científicas De Investigación
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine has several scientific research applications. It is a potent and selective inhibitor of a specific enzyme, making it a valuable tool in enzyme kinetics studies. It can also be used in drug discovery research to identify potential drug candidates that target the specific enzyme. Additionally, it can be used in studies of cellular signaling pathways and protein-protein interactions.
Mecanismo De Acción
The mechanism of action of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine involves the inhibition of a specific enzyme by binding to its active site. The enzyme is involved in several cellular signaling pathways, and its inhibition can lead to the modulation of these pathways. This compound has been shown to be a highly potent and selective inhibitor of the enzyme, making it a valuable tool in enzyme kinetics studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine are not well understood. However, it has been shown to modulate cellular signaling pathways and protein-protein interactions, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine in lab experiments include its high potency and selectivity as an enzyme inhibitor, making it a valuable tool in enzyme kinetics studies and drug discovery research. However, its limitations include its complex synthesis method, which can limit its availability and increase its cost.
Direcciones Futuras
There are several future directions for research involving 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. These include further studies of its mechanism of action and downstream effects on cellular processes, the development of more efficient synthesis methods, and the identification of potential therapeutic applications for diseases involving the specific enzyme targeted by this compound. Additionally, further studies could be conducted to explore the potential of this compound as a tool in studies of cellular signaling pathways and protein-protein interactions.
In conclusion, 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a highly potent and selective inhibitor of a specific enzyme, making it a valuable tool in scientific research. Its complex synthesis method and limited availability are its main limitations, but its potential applications in enzyme kinetics studies, drug discovery research, and cellular signaling pathway studies make it an important compound for future research.
Métodos De Síntesis
The synthesis of 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine is a complex process that involves several steps. The first step involves the reaction of 4-morpholine sulfonic acid with thionyl chloride to form 4-morpholine sulfonyl chloride. The next step involves the reaction of 4-morpholine sulfonyl chloride with 1-piperazine sulfonic acid to form 4-({4-[(4-morpholinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine. Finally, the addition of methyl iodide to the reaction mixture yields 4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine.
Propiedades
Nombre del producto |
4-({4-[(4-Methyl-1-piperidinyl)sulfonyl]-1-piperazinyl}sulfonyl)morpholine |
|---|---|
Fórmula molecular |
C14H28N4O5S2 |
Peso molecular |
396.5 g/mol |
Nombre IUPAC |
4-[4-(4-methylpiperidin-1-yl)sulfonylpiperazin-1-yl]sulfonylmorpholine |
InChI |
InChI=1S/C14H28N4O5S2/c1-14-2-4-15(5-3-14)24(19,20)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h14H,2-13H2,1H3 |
Clave InChI |
ANUIFCNNAYUHMH-UHFFFAOYSA-N |
SMILES |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
SMILES canónico |
CC1CCN(CC1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 1-[(2,4-dimethylphenyl)sulfonyl]piperidine-4-carboxylate](/img/structure/B261628.png)


![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B261639.png)
![1-(2,4-Dichlorobenzoyl)-4-[2-(4-methylphenoxy)ethyl]piperazine](/img/structure/B261642.png)
![4,5-Dimethyl-2-[(4-methyl-1-piperazinyl)sulfonyl]phenyl propyl ether](/img/structure/B261643.png)
![1-[(3-Isopropyl-4-methoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B261649.png)



![1-[(2-Furylmethyl)amino]-3-(2-isopropyl-5-methylphenoxy)-2-propanol](/img/structure/B261662.png)
![1-[(2-Furylmethyl)amino]-3-(3-methoxyphenoxy)-2-propanol](/img/structure/B261664.png)

![1-(2-Isopropyl-5-methylphenoxy)-3-[(tetrahydro-2-furanylmethyl)amino]-2-propanol](/img/structure/B261666.png)